4-(1,5-dimethyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
4-(1,5-dimethyl-1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,5-dimethyl-1H-pyrazol-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-dimethyl-1H-pyrazol-3-yl)piperidine typically involves the reaction of piperidine with 1,5-dimethyl-1H-pyrazole under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,5-dimethyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
4-(1,5-dimethyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,5-dimethyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved can include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the piperidine ring.
Piperidine: Contains the piperidine ring but lacks the pyrazole substitution.
4-(1H-pyrazol-3-yl)piperidine: Similar structure but without the dimethyl groups on the pyrazole ring.
Uniqueness
4-(1,5-dimethyl-1H-pyrazol-3-yl)piperidine is unique due to the presence of both the piperidine and 1,5-dimethyl-1H-pyrazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(1,5-dimethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-8-7-10(12-13(8)2)9-3-5-11-6-4-9/h7,9,11H,3-6H2,1-2H3 |
InChI Key |
GAZDCRGBVXKJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C2CCNCC2 |
Origin of Product |
United States |
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